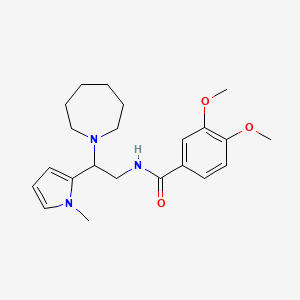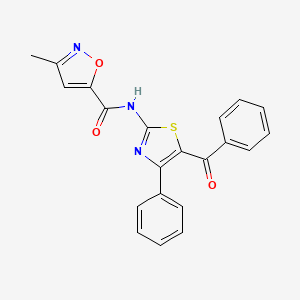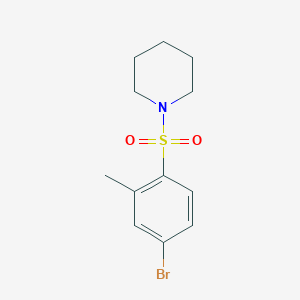
3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DNQX, is a synthetic compound that belongs to the quinazoline family. It has been widely used in scientific research as a potent antagonist of the ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. In
Applications De Recherche Scientifique
Green Chemistry in Synthesis
The compound 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is related to the family of quinazoline-2,4(1H,3H)-diones, which are synthesized through various green chemistry approaches. Notably, protocols have been developed using cesium carbonate to synthesize quinazoline-2,4(1H,3H)-dione derivatives efficiently, leveraging carbon dioxide and 2-aminobenzonitriles. This approach is highlighted for its eco-friendliness and efficiency, producing key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Similarly, solvent-free conditions have been employed to synthesize these compounds, again emphasizing the importance of sustainable and green chemistry in this domain (Mizuno et al., 2007).
Novel Synthetic Routes
New synthetic routes for quinazoline-2,4(1H,3H)-diones have been explored to overcome the challenges associated with their production. This includes methods like selenium-catalyzed carbonylation of o-nitrobenzamides, which offer a concise, transition metal, and phosgene-free synthetic route to these compounds (Wu & Yu, 2010). Furthermore, the fixation of carbon dioxide to 2-aminobenzonitriles has emerged as a powerful strategy to synthesize quinazoline-2,4(1H,3H)-diones, addressing the need for safe and environmentally friendly synthesis methods (Vessally et al., 2017).
Applications in Tumor Treatment
Interestingly, quinazoline-2,4(1H,3H)-diones have been identified to possess significant biological activities, including the inhibition of tumor proliferation. An enhanced method for synthesizing these derivatives has been established, revealing their potential in inhibiting the growth of multiple human tumor cell lines. This underscores the compound's relevance in medical research and its potential application in cancer treatment (Zhou et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2,4-dimethoxybenzaldehyde with 3-nitrobenzylamine to form the intermediate Schiff base, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "3-nitrobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxybenzaldehyde (1.0 equiv) and 3-nitrobenzylamine (1.1 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.", "Step 2: Add a solution of anthranilic acid (1.2 equiv) in ethanol to the reaction mixture and reflux for 6 hours. Allow the mixture to cool to room temperature and filter the precipitated product.", "Step 3: Wash the product with ethanol and dry under vacuum to obtain the crude product.", "Step 4: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture for 30 minutes and then separate the organic layer.", "Step 5: Acidify the aqueous layer with hydrochloric acid and extract with chloroform. Combine the organic layers and wash with water.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |
Numéro CAS |
892264-93-6 |
Nom du produit |
3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C23H19N3O6 |
Poids moléculaire |
433.42 |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O6/c1-31-17-10-11-20(21(13-17)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-16(12-15)26(29)30/h3-13H,14H2,1-2H3 |
Clé InChI |
ZAAOYQDKRMBMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)


![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2454495.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)

![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)
![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)